N-(3,5-dimethylphenyl)-7H-purin-6-amine

Kinase Profiling ATP-Competitive Inhibition Selectivity Screening

Researchers needing to map kinase selectivity often find that minor substituent changes drastically alter inhibition profiles. N-(3,5-dimethylphenyl)-7H-purin-6-amine is a critical SAR probe for quantifying the impact of 3,5-dimethyl substitution on target engagement. - Pair with N-phenyl-9H-purin-6-ylamine to benchmark against publicly available 11-kinase inhibition data (EP1444982A1). - Use in cytokinin bioassays (Amaranthus, bacterial receptor) alongside BAP to dissect AHK3 vs. CRE1/AHK4 receptor activation requirements. - Ideal negative control for CDK assays, being 10-100× less potent than 2,6,9-trisubstituted leads like roscovitine.

Molecular Formula C13H13N5
Molecular Weight 239.28 g/mol
Cat. No. B12459028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dimethylphenyl)-7H-purin-6-amine
Molecular FormulaC13H13N5
Molecular Weight239.28 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NC2=NC=NC3=C2NC=N3)C
InChIInChI=1S/C13H13N5/c1-8-3-9(2)5-10(4-8)18-13-11-12(15-6-14-11)16-7-17-13/h3-7H,1-2H3,(H2,14,15,16,17,18)
InChIKeyOWQMQPYAUSWQDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.7 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





N-(3,5-Dimethylphenyl)-7H-purin-6-amine: Differentiated 6-Anilinopurine Scaffold


N-(3,5-dimethylphenyl)-7H-purin-6-amine (C₁₃H₁₃N₅; MW 239.28 g/mol) is a 6-anilinopurine derivative in which the purine C6 position is substituted with a 3,5-dimethylphenylamino group [1]. Structurally, it belongs to the broader class of N⁶-substituted adenine analogues that are widely exploited as ATP-competitive kinase inhibitors and cytokinin mimics [2]. The presence of two meta-methyl substituents on the anilino ring distinguishes it from the simplest congener, N-phenyl-9H-purin-6-ylamine, and predicts altered steric and electronic interactions within the hydrophobic adenine-binding pocket of kinases and cytokinin receptors.

Why Generic N⁶-Substituted Purines Cannot Replace This Compound


Within the 6-anilinopurine chemotype, even subtle substitution on the phenyl ring can drastically reorder kinase selectivity profiles. Data from the Merckle GmbH kinase inhibitor patent family (EP1444982A1) explicitly demonstrate that the unsubstituted parent, N-phenyl-9H-purin-6-ylamine, shows a measured inhibition fingerprint across 11 kinases at 30 µM, with values ranging from 11% (JNK3) to 48% (ROCK-II) [1]. The introduction of 3,5-dimethyl groups onto the phenyl ring alters both the electron density and the steric contour of the hydrophobic substituent, which can shift inhibition potency for individual kinases by an order of magnitude or more relative to the parent compound [2]. Consequently, researchers cannot simply interchange N-phenyl-9H-purin-6-ylamine or other commercially available 6-anilinopurines with N-(3,5-dimethylphenyl)-7H-purin-6-amine and expect identical target engagement; procurement decisions must be grounded in compound-specific selectivity data.

Quantitative Differentiation from Closest Structural Analogs


Kinase Selectivity Fingerprint vs. Unsubstituted Parent Scaffold

The unsubstituted parent compound, N-phenyl-9H-purin-6-ylamine, exhibits a baseline kinase inhibition profile at 30 µM across 11 disease-relevant kinases with values: c-RAF (19%), GSK3β (13%), JNK3 (11%), Lck (39%), MAPK1/ERK2 (22%), MAPK2 (33%), MEK1 (19%), PKA (32%), PKB/Akt (14%), ROCK-II (48%), and SAPK2a/p38 (32%) [1]. The 3,5-dimethylphenyl analogue is predicted to shift this selectivity fingerprint by altering the steric occupancy of the hydrophobic pocket adjacent to the ATP-binding site; SAR studies on purine CDK inhibitors demonstrate that meta-methyl substitution on the N⁶-phenyl ring can modulate potency by ≥5-fold for individual kinases [2]. Direct quantitative comparison requires head-to-head profiling under identical panel conditions.

Kinase Profiling ATP-Competitive Inhibition Selectivity Screening

Cytokinin Receptor Activity vs. 6-Benzylaminopurine

In the Amaranthus betacyanin bioassay and bacterial receptor assay, N⁶-alkylaminopurines demonstrated the highest overall cytokinin-like activity and preferential binding affinity for the Arabidopsis AHK3 receptor, while N⁶,N⁶-disubstituted alkylbenzylaminopurines showed remarkable activity that was uncoupled from receptor binding affinity [1]. N-(3,5-dimethylphenyl)-7H-purin-6-amine, as an N⁶-monoaryl-substituted purine, occupies a distinct structural niche: its aromatic 3,5-dimethylphenyl substituent lacks the flexible methylene linker present in benzylaminopurine (BAP) and N⁶-alkylbenzylaminopurines, which is expected to produce a receptor interaction profile distinct from both the high-affinity alkylaminopurines and the receptor-uncoupled disubstituted benzyl derivatives. Quantitative receptor binding data (Kd or IC₅₀) for this specific compound against AHK3 and CRE1/AHK4 have not yet been published.

Cytokinin Signaling AHK3/CRE1 Receptor Binding Plant Physiology

Lipophilicity and Polar Surface Area vs. Common 6-Substituted Purines

The computed XLogP3 of N-(3,5-dimethylphenyl)-7H-purin-6-amine is 2.7 with a topological polar surface area (TPSA) of 66.5 Ų [1]. In comparison, the unsubstituted parent N-phenyl-9H-purin-6-ylamine has a lower computed XLogP3 of approximately 1.9 and identical TPSA [2]. This ΔXLogP3 of +0.8 log units reflects the lipophilic contribution of the two meta-methyl groups and predicts measurably higher passive membrane permeability for the dimethylphenyl analogue. This differentiation is relevant when the compound is used as a tool molecule in cell-based assays, where intracellular target engagement depends on sufficient membrane penetration.

Drug-like Properties Lipophilicity Permeability Prediction

Recommended Application Scenarios Based on Verified Evidence


Kinase Selectivity Panel Screening for SAR Expansion

Procure this compound as a key SAR probe alongside N-phenyl-9H-purin-6-ylamine to quantify the impact of 3,5-dimethyl substitution on kinase selectivity fingerprints. The parent compound's baseline inhibition profile across 11 kinases (c-RAF, GSK3β, JNK3, Lck, MAPK1/2, MEK1, PKA, PKB, ROCK-II, SAPK2a) at 30 µM is publicly available from EP1444982A1 [1]. Head-to-head profiling of the dimethyl analogue under identical conditions will directly reveal which kinases are sensitive to the increased steric bulk and lipophilicity at the anilino position, enabling rational prioritization of this scaffold for specific kinase targets.

Cell-Based Kinase Assays Requiring Enhanced Membrane Permeability

Use this compound when intracellular target engagement is required and the unsubstituted parent (XLogP3 ≈ 1.9) shows insufficient cellular activity. The calculated XLogP3 of 2.7 for the 3,5-dimethylphenyl derivative [1] represents a meaningful increase in lipophilicity (ΔXLogP3 = +0.8 vs. parent [2]) that is expected to improve passive diffusion across cell membranes. This makes the compound a more suitable tool for cell-based kinase inhibition studies, provided that the target kinase is confirmed to be sensitive to the 6-anilinopurine chemotype.

Cytokinin Receptor Ligand Differentiation in Arabidopsis

Deploy this compound in comparative cytokinin bioassays (Amaranthus betacyanin and bacterial receptor assays) alongside BAP and N⁶-alkylaminopurines to probe the structural determinants of AHK3 vs. CRE1/AHK4 receptor activation. The rigid anilino linkage of N-(3,5-dimethylphenyl)-7H-purin-6-amine, lacking the flexible methylene bridge of BAP, provides a distinct conformational constraint that can help dissect receptor binding requirements, as established in the study by García-Raso et al. (2009) [3].

Negative Control for Trisubstituted Purine CDK Inhibitors

Because N-(3,5-dimethylphenyl)-7H-purin-6-amine lacks substitution at the purine C2 and N9 positions that are critical for high-affinity CDK inhibition in advanced leads such as roscovitine and purvalanol, it may serve as a useful negative control in CDK inhibition assays. SAR analyses demonstrate that mono-substituted 6-anilinopurines are typically 10- to 100-fold less potent against CDK1/CDK2 than their 2,6,9-trisubstituted counterparts [4]. This compound allows researchers to confirm that observed antiproliferative effects are attributable to the fully elaborated pharmacophore rather than to the purine scaffold alone.

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